molecular formula C15H20BFO3 B1527660 2-(2-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1079402-44-0

2-(2-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1527660
M. Wt: 278.13 g/mol
InChI Key: QDUDUXYJYNVHFW-UHFFFAOYSA-N
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Description

  • SMILES Notation : FC1=CC=C(C2CC2)C(B(O)O)=C1

Scientific Research Applications

Asymmetric Simmons-Smith Cyclopropanation

The asymmetric Simmons-Smith reaction using Charette chiral dioxaborolane ligand is a method for constructing enantiomerically enriched cyclopropanes. This process involves density functional theory (DFT) calculations to investigate the mechanism and stereoselectivity origins, highlighting the use of chiral dioxaborolane ligands to promote cyclopropanation reactions with high enantioselectivity (Wang, Liang, & Yu, 2011).

Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives

Research into the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes has been conducted, examining their inhibitory activity against serine proteases, including thrombin. This study demonstrates the compound's versatility in creating boronic acid derivatives with potential therapeutic applications (Spencer et al., 2002).

Transition Metal Catalyzed Hydroboration

The use of 4,4,5,5-tetraphenyl-1,3,2-dioxaborolane in transition metal catalyzed hydroboration of alkenes has been explored, highlighting its effectiveness in generating organoboronate esters. This research provides insights into the utility of bulky boranes in organic synthesis and potential applications in the development of new materials and chemicals (Fritschi et al., 2008).

Precision Synthesis of Poly(3-hexylthiophene)

A study on the precision synthesis of poly(3-hexylthiophene) from catalyst-transfer Suzuki-Miyaura coupling polymerization demonstrates the potential of using dioxaborolane derivatives in polymer chemistry. This work showcases the ability to create polymers with narrow molecular weight distributions and high regioregularity, important for electronic and photovoltaic applications (Yokozawa et al., 2011).

properties

IUPAC Name

2-(2-cyclopropyloxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO3/c1-14(2)15(3,4)20-16(19-14)12-9-10(17)5-8-13(12)18-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUDUXYJYNVHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
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2-(2-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
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2-(2-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
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2-(2-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(2-Cyclopropoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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